molecular formula C13H17FN2O2 B8497288 benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8497288
M. Wt: 252.28 g/mol
InChI Key: JVJIAXHMDGHNPE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common method involves the use of a lipase-mediated resolution protocol to achieve high enantiomeric purity . The synthetic route may include steps such as ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enzymatic hydrolysis and other green chemistry approaches can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzyl(3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate apart from similar compounds is its unique combination of a fluorine atom and a benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c14-12-8-16(7-11(12)6-15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1

InChI Key

JVJIAXHMDGHNPE-NWDGAFQWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CN

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CN

Origin of Product

United States

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